molecular formula C13H11NO3 B2562730 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 944892-35-7

2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B2562730
CAS No.: 944892-35-7
M. Wt: 229.235
InChI Key: IGUXUVNKBKOREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Formyl-1H-pyrrol-1-yl)phenyl]acetic Acid ( 944892-35-7) is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol . Its structure features a phenylacetic acid moiety linked to a 2-formylpyrrole group, providing two distinct reactive sites—the aldehyde and the carboxylic acid—that make it a valuable bifunctional synthetic intermediate . The compound is typically stored under recommended conditions and requires cold-chain transportation to ensure stability . It is readily available in various quantities, from 50mg to 10g, to support ongoing laboratory investigations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[4-(2-formylpyrrol-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)11-5-3-10(4-6-11)8-13(16)17/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUXUVNKBKOREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the condensation of a pyrrole derivative with a formyl group and a phenylacetic acid derivative. One common method involves the reaction of 2-formylpyrrole with 4-bromophenylacetic acid under basic conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and phenylacetic acid moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The formyl group in the target compound distinguishes it from non-functionalized pyrrole derivatives (e.g., CAS 22048-71-1) by enabling nucleophilic addition reactions, unlike the inert pyrrole in the latter .
  • Biological Activity : Pyrazole-containing analogues (e.g., CAS 53808-88-1) exhibit documented antimicrobial properties, suggesting that the target compound’s formyl-pyrrole moiety could be explored for similar bioactivity .
  • Herbicidal Potential: Aryloxyacetic acids (e.g., 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone) are established herbicides, implying that the phenylacetic acid core in the target compound may share agrochemical relevance .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from structurally similar molecules:

Property Target Compound (Estimated) 2-[4-(1H-Pyrrol-1-yl)phenyl]acetic acid 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Melting Point Not reported Not reported Not reported
Boiling Point ~300–350°C (extrapolated) Not reported Not reported
Solubility Likely polar organic solvents Not reported Soluble in DMSO, methanol
Partition Coefficient (LogP) ~1.5–2.0 (predicted) Not reported 3.1 (predicted)

Notes:

  • Pyrazole-containing analogues exhibit higher LogP values due to aromatic chlorophenyl groups, suggesting greater lipophilicity .

Biological Activity

2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid is a compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biochemical properties, cellular effects, and potential therapeutic applications of this compound, supported by research findings and data tables.

Pyrrole derivatives, including this compound, exhibit a range of biochemical properties that contribute to their biological activities. The presence of both the formyl group and the phenylacetic acid moiety enhances the compound's reactivity and potential interactions with biological targets .

PropertyValue
Molecular FormulaC15_{15}H13_{13}N1_{1}O2_{2}
Molecular Weight239.27 g/mol
SolubilitySoluble in organic solvents
pKaApproximately 4.5

Cellular Effects

Research indicates that compounds similar to this compound display various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against several strains of bacteria and fungi .
  • Antioxidant Effects : Demonstrates antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties through mechanisms such as apoptosis induction in cancer cells .

The exact molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that pyrrole derivatives can interact with various biological targets, including enzymes and receptors. For instance, some studies suggest inhibition of cytochrome P450 enzymes, which play a significant role in drug metabolism .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives:

  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of various pyrrole derivatives, including this compound. Results indicated a notable inhibition of multidrug-resistant bacterial strains .
  • Anticancer Activity :
    • Research involving human cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .
  • Antioxidant Activity :
    • In vitro assays showed that this compound exhibited significant radical scavenging activity, contributing to its antioxidant profile .

Q & A

Q. What are the recommended synthesis routes for 2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally related compounds suggest two primary approaches:

  • Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between a boronic acid derivative and a halogenated precursor under inert atmosphere (e.g., nitrogen or argon). This method is effective for constructing the biphenyl backbone .
  • Cyclization Reactions : Acid- or base-mediated cyclization of intermediates containing pyrrole and acetic acid moieties. For example, formylation of pyrrole derivatives followed by coupling with phenylacetic acid precursors . Characterization of intermediates via thin-layer chromatography (TLC) and spectroscopic monitoring is critical to ensure reaction progress.

Q. How should researchers characterize the compound’s purity and structural integrity?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the pyrrole and phenyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Definitive proof of molecular geometry and substituent positioning, particularly for resolving ambiguities in formyl group orientation .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is typical for research-grade material) and detect trace impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization requires systematic parameter adjustments:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands to enhance cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates, while toluene or THF could improve solubility of aromatic precursors .
  • Temperature Control : Elevated temperatures (80–120°C) often accelerate coupling reactions, but prolonged heating may degrade sensitive formyl groups .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track formyl group stability during reactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Purity Variability : Impurities (e.g., unreacted aldehydes) can skew assays. Re-evaluate compound purity via HPLC and repeat assays with rigorously purified batches .
  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter ligand-target interactions. Standardize protocols across studies .
  • Structural Analog Comparisons : Test derivatives (e.g., replacing the formyl group with acetyl or carboxylate) to isolate functional group contributions .

Q. How can computational modeling complement experimental structural analysis?

Computational tools address limitations in experimental

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., formyl group reactivity) and optimizes geometry for comparison with X-ray crystallography .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets) to rationalize bioactivity trends .
  • Docking Studies : Identify potential binding modes when crystallographic data is unavailable. Cross-validate with NMR titration experiments to confirm key interactions .

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